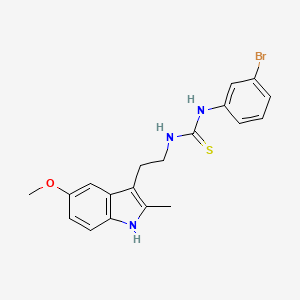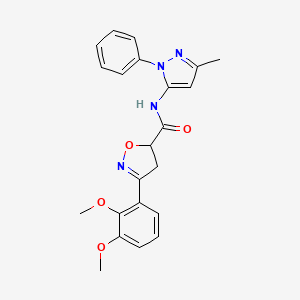![molecular formula C25H25N3O B11424143 N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B11424143.png)
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its complex structure, which includes a benzodiazole ring, a benzyl group, and a phenylacetamide moiety. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the benzodiazole ring.
Attachment of Propyl Chain: The propyl chain is attached to the benzodiazole ring via an alkylation reaction using a suitable alkylating agent.
Formation of Phenylacetamide Moiety: The final step involves the formation of the phenylacetamide moiety through an amide coupling reaction between the propyl-substituted benzodiazole and phenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, alkylating agents, nucleophiles, electrophiles, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide can be compared with other benzodiazole derivatives, such as:
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide: Lacks the benzyl group, which may result in different biological activities and properties.
N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide derivatives: Variations in the substituents on the benzodiazole ring or the phenylacetamide moiety can lead to differences in chemical reactivity and biological activity.
The uniqueness of N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25N3O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[3-(1-benzylbenzimidazol-2-yl)propyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H25N3O/c29-25(18-20-10-3-1-4-11-20)26-17-9-16-24-27-22-14-7-8-15-23(22)28(24)19-21-12-5-2-6-13-21/h1-8,10-15H,9,16-19H2,(H,26,29) |
InChI Key |
JIPNBFSKDCZBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11424071.png)
![3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11424078.png)
![N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11424084.png)
![[4-(Diphenylmethyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B11424090.png)
![Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11424095.png)
![4-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11424106.png)

![N-(4-chlorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11424125.png)

![N-mesityl-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11424130.png)
![7-(3-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11424137.png)
![N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11424146.png)
![2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide](/img/structure/B11424171.png)
